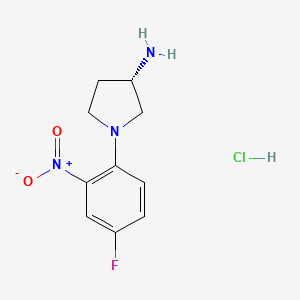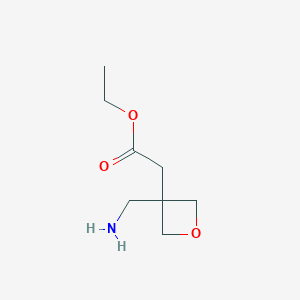
(S)-1-(4-氟-2-硝基苯基)吡咯烷-3-胺盐酸盐
描述
(S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO-A leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, cognition, and behavior.
科学研究应用
动力学研究和反应机理
- 与哌啶和吡咯烷碱的反应:Jarczewski、Schroeder 和 Dworniczak (1986) 的一项研究调查了 1,1,1-三氟-2,2-双-(4-硝基苯基)乙烷与哌啶和吡咯烷碱反应的动力学,导致形成 1-氨基-1-氟-2,2-双-(4-硝基苯基)乙烯。这项研究有助于理解涉及吡咯烷衍生物的复杂动力学和反应机理 (Jarczewski, Schroeder, & Dworniczak, 1986)。
合成和大规模制备
- 新型抗菌候选物的合成:Yang 等人 (2014) 开发了一种对环境无害且经济高效的途径,用于大规模制备一种新型噁唑烷酮抗菌候选物,利用与 (S)-1-(4-氟-2-硝基苯基)吡咯烷-3-胺盐酸盐中发现的类似的仲胺官能团。这项研究展示了涉及吡咯烷衍生物的复杂分子的可扩展合成的潜力 (Yang et al., 2014)。
氢键碱性和光谱学
- 仲胺的氢键碱性:Graton、Berthelot 和 Laurence (2001) 使用 4-氟苯酚构建了仲胺的氢键碱性标度,这可以提供对诸如 (S)-1-(4-氟-2-硝基苯基)吡咯烷-3-胺盐酸盐的碱性和键合特性的见解 (Graton, Berthelot, & Laurence, 2001)。
配合物的合成和表征
- 钴配合物的合成和表征:Amirnasr 等人 (2001) 合成了和表征了涉及吡咯烷的 Co(III) 配合物,提供了关于吡咯烷基化合物的化学行为和在络合物形成中的潜在应用的见解 (Amirnasr et al., 2001)。
酶抑制剂模型
- 磺酰胺酸酯的氨解:Spillane、O'Byrne 和 McCaw (2008) 研究了苯磺酰胺酸酯与吡咯烷等脂环胺反应的动力学,这些胺作为药用磺酰胺酸酯的重要模型底物。这项研究对于理解吡咯烷衍生物在生化背景下的行为至关重要 (Spillane, O'Byrne, & McCaw, 2008)。
阴离子结合和信号解质子化
- 具有硝基苯基基团的吡咯 2,5-二酰胺:Camiolo、Gale、Hursthouse 和 Light (2003) 合成了含有硝基苯基基团的吡咯 2,5-二酰胺裂隙,这些裂隙在氟化物存在下发生解质子化,展示了吡咯烷衍生物在阴离子结合和信号应用中的潜力 (Camiolo, Gale, Hursthouse, & Light, 2003)。
药用应用
- 吡啶酮羧酸的抗菌活性:Egawa、Miyamoto、Minamida、Nishimura、Okada、Uno 和 Matsumoto (1984) 研究了含有吡咯烷衍生物的吡啶酮羧酸的抗菌活性,有助于理解此类化合物的药用应用 (Egawa et al., 1984)。
属性
IUPAC Name |
(3S)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-7-1-2-9(10(5-7)14(15)16)13-4-3-8(12)6-13;/h1-2,5,8H,3-4,6,12H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNZBBZJXVFLNA-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride | |
CAS RN |
1233860-06-4 | |
| Record name | 3-Pyrrolidinamine, 1-(4-fluoro-2-nitrophenyl)-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B3026992.png)
![8H-7,10-Methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxylic acid, 5-(1,1-dimethylethyl)-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-14-methoxy-3,6-dioxo-, (1aR,5S,8S,10R,22aR)-](/img/structure/B3026994.png)











![1,2-Dichloro-4-[(3,4-dichlorophenyl)methyl]-3-methylbenzene](/img/structure/B3027013.png)